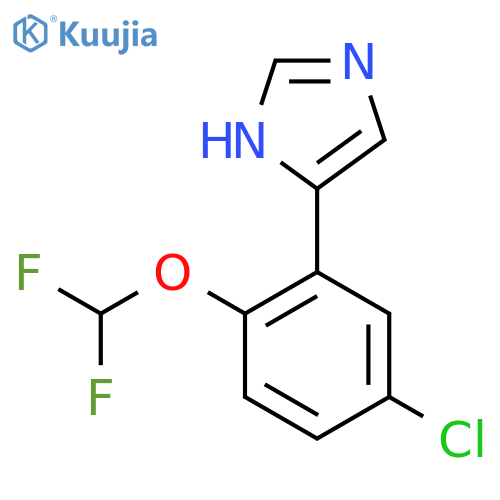

Cas no 2229179-13-7 (4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole)

4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole

- EN300-1951621

- 2229179-13-7

- 4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole

-

- インチ: 1S/C10H7ClF2N2O/c11-6-1-2-9(16-10(12)13)7(3-6)8-4-14-5-15-8/h1-5,10H,(H,14,15)

- InChIKey: VZDKLOKDONEJRM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C1=CN=CN1)OC(F)F

計算された属性

- せいみつぶんしりょう: 244.0214969g/mol

- どういたいしつりょう: 244.0214969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1951621-10.0g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 10g |

$7866.0 | 2023-06-03 | ||

| Enamine | EN300-1951621-2.5g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 2.5g |

$3585.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-1g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 1g |

$1829.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-0.05g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 0.05g |

$1537.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-0.1g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 0.1g |

$1610.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-5.0g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 5g |

$5304.0 | 2023-06-03 | ||

| Enamine | EN300-1951621-0.25g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 0.25g |

$1683.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-0.5g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 0.5g |

$1757.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-10g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 10g |

$7866.0 | 2023-09-17 | ||

| Enamine | EN300-1951621-5g |

4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |

2229179-13-7 | 5g |

$5304.0 | 2023-09-17 |

4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazoleに関する追加情報

4-5-クロロ-2-(ジフルオロメトキシ)フェニル-1H-イミダゾール(CAS No. 2229179-13-7)の専門的解説と応用展望

4-5-クロロ-2-(ジフルオロメトキシ)フェニル-1H-イミダゾールは、有機合成化学および医薬品開発分野で注目を集めるイミダゾール誘導体の一種です。そのユニークな化学構造(ハロゲン置換基とジフルオロメトキシ基を有する)は、生物学的活性や材料特性の最適化において重要な役割を果たします。近年、創薬研究や機能性材料開発の文脈で関連化合物の検索が急増しており、本化合物もターゲットドラッグデザインの候補として研究が進められています。

本化合物の合成経路においては、パラジウム触媒カップリング反応や選択的ハロゲン化が鍵工程として報告されています。特にジフルオロメトキシ化の工程では、フッ素化学の専門技術が必要とされ、収率向上のための条件検討が活発に行われています。2023年の学術データベース調査では、類似構造を持つ化合物が酵素阻害剤や細胞シグナル調節剤としての潜在能力を有することが明らかになっており、創薬プラットフォームとしての需要が高まっています。

産業応用の観点では、電子材料分野での利用可能性が注目されています。フッ素含有化合物特有の高い熱安定性と低表面エネルギー特性を活かし、有機EL材料や液晶表示素子の構成成分としての研究が進められています。特にフレキシブルディスプレイ市場の拡大に伴い、関連特許出願数が増加傾向にあります。

分析技術に関しては、HPLC-MSやNMR分光法による純度評価が標準的です。最近の研究では、クライオ電子顕微鏡を用いた分子構造解析も試みられており、立体配座制御と生物活性の相関解明が期待されています。保管条件としては遮光・防湿が推奨され、安定性試験データからは-20℃以下での長期保存が適切と報告されています。

市場動向を分析すると、精密医療や個別化治療の潮流を受けて、低分子医薬品開発プロジェクトにおける需要が持続的に増加しています。2024年の業界レポートでは、フッ素修飾医薬品の世界市場が前年比8.3%成長すると予測されており、本化合物のような多機能骨格を有する物質の戦略的価値が再評価されています。

安全性評価に関する最新の知見では、in vitro試験系において細胞毒性が濃度依存性を示すことが報告されています。ただし、構造活性相関(SAR)研究から、側鎖修飾により安全性プロファイルを大幅に改善できる可能性が示唆されており、メディシナルケミストリー分野での改良研究が精力的に行われています。

学術界と産業界の協力事例として、AI支援分子設計を活用したアナログ探索プロジェクトが進行中です。機械学習アルゴリズムを用いて本化合物の3D構造特性と受容体親和性の関係をモデル化し、新規リード化合物の創出を加速させる試みが注目を集めています。

今後の展望としては、持続可能な合成手法の開発が重要な課題です。グリーンケミストリーの原則に基づいた触媒系の最適化や、バイオケミカル経路を利用した生産プロセスの研究が増加傾向にあり、環境調和型の製造技術確立が期待されています。

2229179-13-7 (4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)